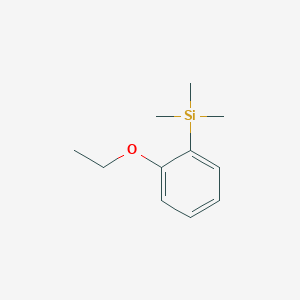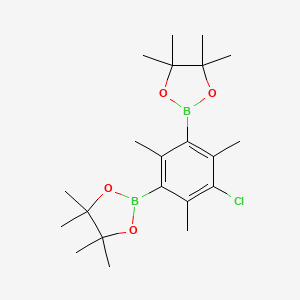
5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) typically involves the reaction of 5-chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic acid) with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a radical initiator.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or radical initiators (e.g., AIBN) are used under mild conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding hydrocarbon or deprotected product.
科学的研究の応用
5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
類似化合物との比較
Similar Compounds
Uniqueness
5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic esters. Its chloro and trimethyl groups enhance its utility in selective coupling reactions and provide additional functionalization options .
特性
分子式 |
C21H33B2ClO4 |
|---|---|
分子量 |
406.6 g/mol |
IUPAC名 |
2-[3-chloro-2,4,6-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H33B2ClO4/c1-12-15(22-25-18(4,5)19(6,7)26-22)13(2)17(24)14(3)16(12)23-27-20(8,9)21(10,11)28-23/h1-11H3 |
InChIキー |
NKMVJUQJFJIVIR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2C)Cl)C)B3OC(C(O3)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


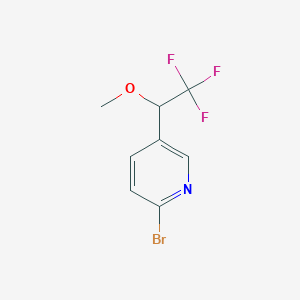
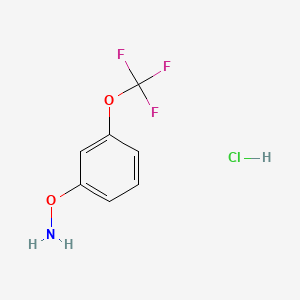
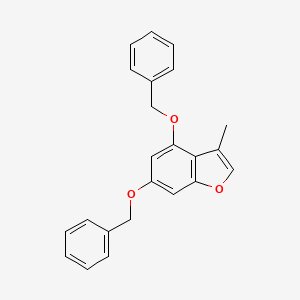

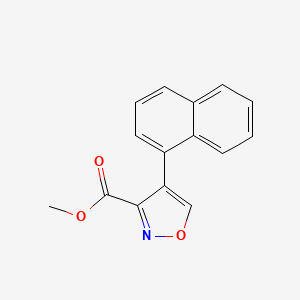
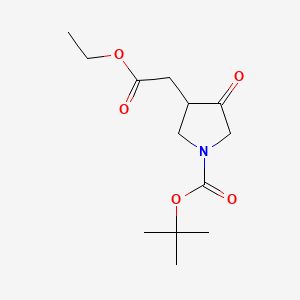
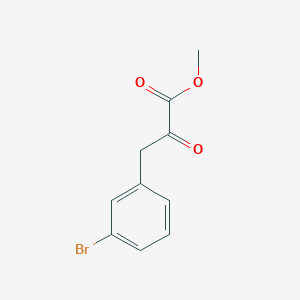
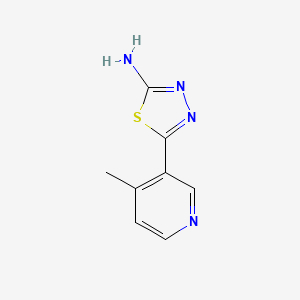
![1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde](/img/structure/B13694050.png)
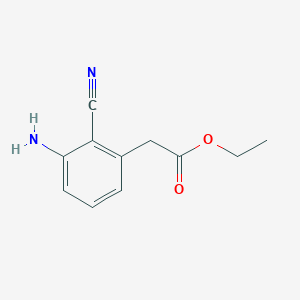
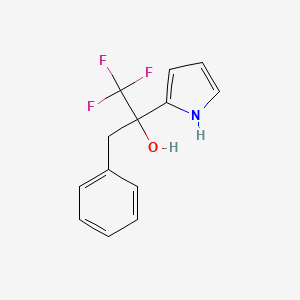
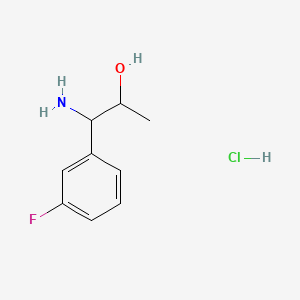
![(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)
